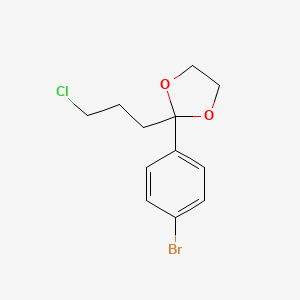
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with 3-chloropropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which cyclizes to form the dioxolane ring. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The chloropropyl group can be reduced to form propyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Propyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and chloropropyl groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-dioxolane: Lacks the chloropropyl group, which may affect its reactivity and applications.
2-(4-Chlorophenyl)-2-(3-chloropropyl)-1,3-dioxolane: Contains a chlorophenyl group instead of a bromophenyl group, which may alter its chemical properties and biological activity.
2-(4-Bromophenyl)-2-(3-methylpropyl)-1,3-dioxolane: Contains a methylpropyl group instead of a chloropropyl group, which may influence its reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane is unique due to the presence of both bromophenyl and chloropropyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
82117-19-9 |
|---|---|
Molecular Formula |
C12H14BrClO2 |
Molecular Weight |
305.59 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(3-chloropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14BrClO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
InChI Key |
IQSXKKDGJLRENF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCCl)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















